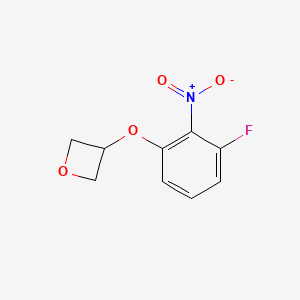

3-(3-Fluoro-2-nitrophenoxy)oxetane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-2-nitrophenoxy)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(9(7)11(12)13)15-6-4-14-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQAYZMTFLCZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluoro 2 Nitrophenoxy Oxetane

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-(3-Fluoro-2-nitrophenoxy)oxetane reveals two primary disconnection points around the ether oxygen, leading to two main synthetic strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis

The most apparent disconnection is at the aryl ether C-O bond. This suggests a reaction between a nucleophilic oxetane (B1205548) species and an electrophilic aromatic compound, or vice versa.

Disconnection 1: This leads to 3-hydroxyoxetane and 1,3-difluoro-2-nitrobenzene. In this scenario, the alkoxide of 3-hydroxyoxetane acts as the nucleophile, displacing a fluorine atom from the activated aromatic ring via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The nitro group ortho to the fluorine atom strongly activates the ring towards nucleophilic attack.

Disconnection 2: Alternatively, this suggests a reaction between 3-fluoro-2-nitrophenol (B1304201) and an oxetane with a leaving group at the 3-position (e.g., 3-bromooxetane (B1285879) or 3-tosyloxyoxetane). This follows a classical Williamson ether synthesis pathway, where the phenoxide is the nucleophile.

Strategy B: Mitsunobu Reaction

A second major retrosynthetic approach involves the Mitsunobu reaction. This powerful method for forming ethers from alcohols with inversion of stereochemistry (though not relevant for the achiral 3-hydroxyoxetane) is a viable option.

Disconnection 3: This disconnection leads to 3-hydroxyoxetane and 3-fluoro-2-nitrophenol. The Mitsunobu reaction would be carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The key precursors identified through this analysis are therefore:

3-Hydroxyoxetane

1,3-Difluoro-2-nitrobenzene

3-Fluoro-2-nitrophenol

3-Halo- or 3-sulfonyloxy-oxetane

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, the following synthetic routes are proposed for the preparation of this compound.

The SNAr reaction is a powerful tool for the formation of aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. acs.org The synthesis of this compound can be envisioned by reacting the sodium or potassium salt of 3-hydroxyoxetane with 1,3-difluoro-2-nitrobenzene.

The reaction would proceed by deprotonation of 3-hydroxyoxetane with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding alkoxide. This nucleophile would then attack the electron-deficient aromatic ring, displacing one of the fluoride (B91410) ions. The ortho-nitro group provides significant activation for this substitution.

A general representation of this SNAr approach is as follows:

Reactants: 3-Hydroxyoxetane and 1,3-Difluoro-2-nitrobenzene

Reagents: A strong base (e.g., NaH, KOt-Bu)

Solvent: A polar aprotic solvent (e.g., DMF, DMSO, THF)

The Mitsunobu reaction provides a mild and efficient method for ether synthesis from a primary or secondary alcohol and a phenolic compound. acs.org In the context of synthesizing this compound, this would involve the reaction of 3-hydroxyoxetane with 3-fluoro-2-nitrophenol.

The reaction is typically carried out by adding a solution of the phosphine and azodicarboxylate to a solution of the alcohol and phenol (B47542). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the phenoxide.

A general representation of the Mitsunobu approach is as follows:

Reactants: 3-Hydroxyoxetane and 3-Fluoro-2-nitrophenol

Reagents: Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Solvent: Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

The Williamson ether synthesis is a classic and widely used method for preparing ethers. beilstein-journals.orgwikipedia.org This approach can be applied to the synthesis of this compound by reacting the phenoxide of 3-fluoro-2-nitrophenol with an oxetane bearing a good leaving group at the 3-position, such as 3-bromooxetane or 3-tosyloxyoxetane.

The phenoxide is generated by treating 3-fluoro-2-nitrophenol with a base like potassium carbonate or sodium hydroxide. This is followed by the addition of the electrophilic oxetane derivative. The reaction proceeds via an Sₙ2 mechanism. wikipedia.org

A general representation of this etherification is as follows:

Reactants: 3-Fluoro-2-nitrophenol and 3-Bromooxetane (or a tosylate/mesylate equivalent)

Reagents: A base (e.g., K₂CO₃, NaOH)

Solvent: A polar solvent (e.g., Acetone, Acetonitrile, DMF)

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The yield of the target compound can be significantly influenced by the reaction conditions. For the proposed SNAr route, a systematic optimization of parameters such as the base, solvent, temperature, and reaction time would be crucial. Below is a hypothetical data table illustrating how such an optimization study might be designed.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 24 | 45 |

| 2 | NaH | DMF | 25 | 24 | 60 |

| 3 | NaH | DMF | 60 | 12 | 75 |

| 4 | KOt-Bu | THF | 25 | 24 | 55 |

| 5 | KOt-Bu | DMF | 60 | 12 | 82 |

| 6 | K₂CO₃ | DMF | 80 | 24 | 65 |

This table is a representative example of how reaction conditions could be optimized and does not reflect experimentally verified data for this specific reaction.

From this hypothetical data, one might conclude that using a stronger base like potassium tert-butoxide in a polar aprotic solvent like DMF at an elevated temperature provides the highest yield. Further optimization could involve screening different concentrations and equivalents of reagents.

Stereochemical Control in the Synthesis of this compound (If Applicable)

The target molecule, this compound, is achiral as there is a plane of symmetry through the oxetane ring. Therefore, stereochemical control is not a factor in its synthesis from achiral precursors like 3-hydroxyoxetane.

However, if a chiral center were introduced, for instance, by using a substituted oxetane like (R)- or (S)-2-methyl-3-hydroxyoxetane, the stereochemical outcome would become critical. In such a case:

Williamson Ether Synthesis/SNAr: If the chiral center is at the 3-position of the oxetane and bears the leaving group, the reaction would proceed with inversion of configuration at that center, typical of an Sₙ2 reaction.

Mitsunobu Reaction: The Mitsunobu reaction is well-known to proceed with inversion of configuration at the alcohol's stereocenter. Thus, reacting a chiral 3-hydroxyoxetane derivative would result in the formation of the corresponding ether with the opposite stereochemistry at the 3-position.

Therefore, the choice of synthetic route would be crucial for controlling the stereochemistry in the synthesis of chiral analogs of the target compound.

Chemical Reactivity and Transformation of 3 3 Fluoro 2 Nitrophenoxy Oxetane

Reactions Involving the Oxetane (B1205548) Ring of 3-(3-Fluoro-2-nitrophenoxy)oxetane

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, acids, or bases. beilstein-journals.orgsioc-journal.cn The substitution pattern on the oxetane ring significantly influences its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability towards ring-opening than their 3-substituted counterparts. nih.govnih.gov As this compound is a 3-substituted oxetane, it is prone to undergo such transformations.

Ring-Opening Reactions (Acid-Catalyzed, Base-Mediated)

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the ether oxygen of the oxetane ring can be protonated or coordinated, which activates the ring for nucleophilic attack. This process is particularly facile for 3-substituted oxetanes and can lead to the formation of 1,3-diols or their derivatives. nih.govnih.gov For this compound, acid-catalyzed hydrolysis would be expected to yield 3-(3-fluoro-2-nitrophenoxy)propane-1,3-diol. The regioselectivity of the ring-opening in unsymmetrical oxetanes under acidic conditions is governed by electronic effects, with the nucleophile typically attacking the more substituted carbon atom. magtech.com.cn

Base-Mediated Ring-Opening: While less common than acid-catalyzed reactions, strong bases can also promote the ring-opening of oxetanes, particularly if there is an intramolecular nucleophile present. magtech.com.cn For this compound, direct base-mediated ring-opening by an external nucleophile is less likely than acid-catalyzed pathways. However, the stability of the oxetane ring can be compromised under harsh basic conditions, especially at elevated temperatures. chemrxiv.org

Nucleophilic Attack on the Oxetane Ring

The carbon atoms of the oxetane ring are electrophilic and can be attacked by a variety of nucleophiles, leading to ring-opening. Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn In the case of this compound, this would correspond to attack at the C2 or C4 positions. The outcome of such reactions is a functionalized propanol (B110389) derivative. For instance, reaction with a thiol under appropriate conditions could yield a 3-thioether-substituted propanol. The presence of a fluorine atom can also direct the regioselectivity of ring-opening reactions. nih.gov

Reactivity of the Nitrophenoxy Moiety of this compound

The 3-fluoro-2-nitrophenoxy group is a highly functionalized aromatic system that can undergo a variety of transformations, largely independent of the oxetane ring under specific conditions.

Reduction of the Nitro Group

The nitro group on the aromatic ring is readily reducible to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-based reducing agents (e.g., Fe/HCl, SnCl2). The resulting 3-amino-2-fluorophenoxy)oxetane is a versatile intermediate for further functionalization, such as in the synthesis of heterocyclic compounds. A similar transformation has been reported for the reduction of 2-fluoro-4-nitroaniline, a close analog. nih.govresearchgate.net

Table 1: Potential Products from the Reduction of the Nitro Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H2, Pd/C, Ethanol | 3-(3-Amino-2-fluorophenoxy)oxetane |

| This compound | Fe, HCl, Ethanol/Water | 3-(3-Amino-2-fluorophenoxy)oxetane |

| This compound | SnCl2, HCl, Ethanol | 3-(3-Amino-2-fluorophenoxy)oxetane |

Electrophilic Aromatic Substitution Reactions

The 3-fluoro-2-nitrophenoxy ring is substituted with two electron-withdrawing groups (fluoro and nitro), which deactivates the ring towards electrophilic aromatic substitution (EAS). The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. The fluorine atom is also deactivating but is an ortho, para-director. In this case, the directing effects are conflicting. However, due to the strong deactivating nature of the substituents, forcing conditions would likely be required for any EAS reaction to occur, and a mixture of products would be expected.

Transformations of the Fluorine Atom

The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the ortho-nitro group. masterorganicchemistry.com Strong nucleophiles can displace the fluoride (B91410) ion to yield a variety of substituted derivatives. For example, reaction with an alkoxide would yield the corresponding alkoxy-substituted nitrophenoxy oxetane. The rate of SNAr reactions on fluoro-nitro substituted aromatic compounds is generally high, with fluoride being a good leaving group in this context. masterorganicchemistry.comd-nb.info

Table 2: Potential Products from Nucleophilic Aromatic Substitution of the Fluorine Atom

| Starting Material | Nucleophile (Nu-H) | Reagents and Conditions | Product |

|---|---|---|---|

| This compound | R-OH (Alcohol) | NaH, DMF | 3-(3-Alkoxy-2-nitrophenoxy)oxetane |

| This compound | R-SH (Thiol) | K2CO3, DMF | 3-(3-Alkylthio-2-nitrophenoxy)oxetane |

| This compound | R2NH (Secondary Amine) | Heat | 3-(3-Dialkylamino-2-nitrophenoxy)oxetane |

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Reactivity

The inherent strain of the four-membered oxetane ring and the electronic influence of its substituents are known to govern its reactivity. beilstein-journals.orgacs.org In principle, the reactivity of This compound would be dictated by the interplay of the strained oxetane ether linkage and the electron-withdrawing nature of the fluoro and nitro groups on the phenyl ring.

General reaction pathways for oxetanes include:

Ring-opening reactions: The strained C-O bonds of the oxetane ring are susceptible to cleavage by various nucleophiles and electrophiles, often facilitated by acid or base catalysis. beilstein-journals.orgcas.cznih.govbeilstein-journals.org The regioselectivity of such openings would be influenced by the substitution pattern.

[2+2] Cycloadditions: Oxetanes can be synthesized via [2+2] cycloaddition reactions, and their derivatives can potentially participate in further cycloaddition chemistry. beilstein-journals.orgbeilstein-journals.org

Ring-expansion reactions: Under certain conditions, the four-membered oxetane ring can undergo rearrangement to form larger heterocyclic systems. cas.cz

The fluoro and nitro substituents on the aromatic ring of This compound would be expected to significantly modulate its reactivity compared to unsubstituted phenoxy oxetanes. The strong electron-withdrawing properties of the nitro group, in particular, could influence the nucleophilicity of the phenoxy oxygen and the electrophilicity of the aromatic ring. However, without specific experimental data, any discussion of reaction pathways remains speculative.

Due to the absence of dedicated research on the chemical transformations of This compound , it is not possible to provide detailed research findings or construct data tables on its intermolecular and intramolecular reaction pathways as requested. Further experimental investigation is required to elucidate the specific chemical behavior of this compound.

Advanced Synthetic Applications of 3 3 Fluoro 2 Nitrophenoxy Oxetane

Utilization as a Building Block in Complex Molecule Synthesis

The distinct combination of functional groups in 3-(3-Fluoro-2-nitrophenoxy)oxetane makes it an attractive starting material for the synthesis of a wide array of more complex molecules. Its utility stems from the ability to selectively manipulate the different reactive centers within the molecule.

Precursor in the Synthesis of Diverse Molecular Architectures

The synthesis of this compound itself can be envisioned through a Williamson ether synthesis, reacting 3-fluoro-2-nitrophenol (B1304201) with a suitable 3-substituted oxetane (B1205548), such as 3-bromooxetane (B1285879) or an oxetane-3-yl tosylate. Once formed, this molecule can serve as a scaffold for building more elaborate structures. The nitro group, for instance, is a versatile functional handle that can be reduced to an amine, which can then participate in a variety of coupling reactions to introduce new molecular fragments. wikipedia.orgnumberanalytics.com

The general synthetic approach to related 3-aryloxymethyl-oxetane derivatives often involves the reaction of a phenol (B47542) with a precursor like (3-(bromomethyl)oxetan-3-yl)methanol, followed by oxidation of the hydroxymethyl group to a carboxylic acid or other functionalities. connectjournals.com This highlights a potential pathway to derivatives of the title compound bearing additional functional groups on the oxetane ring.

Table 1: Potential Transformations of the Nitro Group in this compound

| Reagent(s) | Product Functional Group | Potential Subsequent Reactions |

| H₂, Pd/C or SnCl₂ | Amino (-NH₂) | Amide coupling, Sulfonamide formation, N-alkylation |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) | Cyclization reactions, Formation of nitrones |

| Na₂S₂O₄ | Amino (-NH₂) | Reductive cyclization |

This table illustrates potential transformations based on established chemistry of nitroaromatic compounds.

Intermediate in Heterocyclic Synthesis

The this compound scaffold is primed for the construction of various heterocyclic systems. The ortho-positioning of the fluoro and nitro groups on the phenyl ring is particularly significant. Nucleophilic aromatic substitution of the activated fluorine atom by a suitable nucleophile can initiate a cyclization cascade.

Furthermore, the reduction of the nitro group to an amine opens up a plethora of possibilities for forming fused heterocyclic rings. For example, the resulting 2-amino-3-fluorophenoxy-oxetane derivative could undergo intramolecular cyclization or react with various reagents to form benzoxazines, benzimidazoles, or other related heterocyclic structures. sci-hub.se The chemistry of nitro groups in organic synthesis is well-established, providing a robust toolbox for such transformations. sci-hub.se

Table 2: Potential Heterocyclic Systems Derived from this compound

| Intermediate | Reagent/Condition for Cyclization | Resulting Heterocycle |

| 2-Amino-3-fluorophenoxy-oxetane | Phosgene or equivalent | Benzoxazolone derivative |

| 2-Amino-3-fluorophenoxy-oxetane | Formic acid or orthoester | Benzimidazole derivative |

| 2-Amino-3-fluorophenoxy-oxetane | α-Haloketone | Quinoxaline derivative |

| 3-Fluoro-2-nitrophenoxy-oxetane | Hydrazine | Benzotriazole N-oxide derivative |

This table outlines plausible heterocyclic syntheses based on known reactions of ortho-functionalized anilines and nitroaromatics.

Role in Advanced Materials Precursor Synthesis (Focus on Synthetic Utility)

The unique electronic properties conferred by the fluoro and nitro substituents, combined with the presence of the polar oxetane ring, make this compound an interesting candidate for the synthesis of precursors for advanced materials. The high fluorine content can be desirable in materials science for applications such as liquid crystals and polymers with specific dielectric properties.

The nitro group can be transformed into a variety of other functionalities, allowing for the tuning of the electronic and physical properties of the resulting materials. For instance, reduction to an amine followed by diazotization would yield a diazonium salt, a versatile intermediate for introducing a wide range of functional groups or for polymerization processes. The oxetane ring itself can undergo ring-opening polymerization under certain catalytic conditions, leading to polyethers with regularly spaced functionalized aromatic side chains.

Derivatization of this compound for Chemical Library Synthesis

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds. acs.org The structure of this compound is well-suited for the generation of diverse chemical libraries due to its multiple points for derivatization.

A common strategy for library synthesis involves a common core structure that is systematically modified with a variety of building blocks. In this case, the this compound core can be readily elaborated. For instance, the reduction of the nitro group to an amine provides a key functional group for amide coupling with a diverse set of carboxylic acids. This would generate a library of amides with varying substituents.

Alternatively, nucleophilic aromatic substitution of the fluorine atom with a library of thiols, alcohols, or amines could be explored, leading to a range of substituted phenoxy-oxetane derivatives. The oxetane ring itself can be a point of diversification. While stable under many conditions, it can be opened under acidic or Lewis acidic conditions, leading to 1,3-diol derivatives that can be further functionalized.

Table 3: Exemplary Derivatization Reactions for Chemical Library Synthesis

| Reaction Type | Reagents | Resulting Library Scaffold |

| Amide Coupling | Reduced amine, Library of R-COOH, Coupling agent (e.g., HATU) | 3-(2-Amino-3-fluorophenoxy)oxetane amides |

| Nucleophilic Aromatic Substitution | Library of R-SH, Base | 3-(2-Nitro-3-(alkyl/arylthio)phenoxy)oxetanes |

| Suzuki Coupling (on a bromo-analogue) | Bromo-analogue, Library of R-B(OH)₂, Pd catalyst | 3-(3-Aryl-2-nitrophenoxy)oxetanes |

| Oxetane Ring Opening | Lewis Acid, Nucleophile (e.g., R-OH) | 1-(3-Fluoro-2-nitrophenoxy)-3-(alkoxy)propan-2-ols |

This table provides examples of established chemical reactions that could be applied to generate a library of compounds from the title molecule or its close analogues.

Spectroscopic and Analytical Characterization Techniques for Research on 3 3 Fluoro 2 Nitrophenoxy Oxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the oxetane (B1205548) ring and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and neighboring protons for each hydrogen atom.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its attachment to electronegative atoms like oxygen, nitrogen, and fluorine.

Expected ¹⁹F NMR Spectral Data: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool. It would provide a specific signal for the fluorine atom, and its coupling to nearby protons and carbons would further confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3-Fluoro-2-nitrophenoxy)oxetane would be expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-O-C (ether) | 1260-1000 |

| Ar-NO₂ (nitro group) | 1550-1500 and 1350-1300 |

| C-F (aryl fluoride) | 1250-1020 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn would confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural clues by showing the masses of smaller, characteristic fragments of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Chromatographic Methods for Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample of this compound. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic property of the compound under the specific analytical conditions.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be employed for purity analysis. Similar to HPLC, a single peak would be indicative of a pure sample.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. A single spot on the TLC plate after development and visualization would suggest a pure compound.

Theoretical and Computational Studies of 3 3 Fluoro 2 Nitrophenoxy Oxetane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(3-fluoro-2-nitrophenoxy)oxetane. Methods such as Density Functional Theory (DFT) are particularly powerful for this purpose. nih.govnih.gov DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

For this compound, the electronic structure is significantly influenced by the interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring, as well as the ether linkage to the oxetane (B1205548) ring. DFT calculations would likely reveal a high degree of polarization in the molecule. The nitro group is expected to be the primary site of negative electrostatic potential, while the aromatic ring and the oxetane moiety will have more complex potential surfaces.

The HOMO-LUMO gap is a critical parameter that can be calculated to predict the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing groups are expected to lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap and suggesting susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.8 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. nih.govmdpi.com The molecule's key rotatable bonds are the C-O bonds of the ether linkage and the bond connecting the phenyl ring to the ether oxygen.

Computational methods like molecular mechanics or more accurate quantum chemical methods can be used to scan the potential energy surface by systematically rotating these bonds. For this compound, the analysis would likely reveal several low-energy conformations. The orientation of the 3-fluoro-2-nitrophenyl group relative to the oxetane ring will be a defining feature of these conformers. Steric hindrance between the ortho-nitro group and the oxetane ring will play a significant role in determining the most stable conformations. najah.edu

The puckering of the oxetane ring is another important conformational variable. Although the ring is strained, it is not planar and can exist in puckered conformations. The energy landscape will depict the relative energies of all possible conformers and the transition states that separate them, providing a comprehensive picture of the molecule's flexibility.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Ar-O-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.5 |

| C | -60° | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible energy landscape.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for predicting the most likely reaction pathways for a molecule and for analyzing the high-energy transition states that govern reaction rates. rsc.org For this compound, several reactions could be of interest, including the ring-opening of the oxetane, and nucleophilic aromatic substitution.

The ring-opening polymerization of oxetane and its derivatives can be studied using DFT to model the reaction with an initiator, such as a cation. rsc.org The calculations would identify the transition state for the ring-opening step and determine its activation energy. The presence of the bulky and electron-withdrawing substituent at the 3-position of the oxetane is expected to influence the regioselectivity and stereoselectivity of the ring-opening.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rate constants. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, one can compute the activation energy and pre-exponential factor for the Arrhenius equation. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. acs.orgnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule samples different conformations at a given temperature. rsc.orgresearchgate.net

For this compound, an MD simulation in a solvent would show the dynamic interplay between the torsional motions of the molecule and its interactions with the surrounding solvent molecules. These simulations can provide insights into the average conformation, the flexibility of different parts of the molecule, and the timescale of conformational changes. The results of MD simulations are often used to validate and refine the energy landscapes obtained from static conformational analyses.

Structure-Reactivity Relationship Predictions

By combining the insights from electronic structure calculations, conformational analysis, and reaction mechanism studies, it is possible to predict the structure-reactivity relationships for this compound and its derivatives. researchgate.netnih.govmdpi.com For instance, by systematically changing the substituents on the phenyl ring and recalculating the electronic properties and reaction barriers, one can build a quantitative structure-activity relationship (QSAR) model.

For this compound, the positions and electronic nature of the fluoro and nitro groups are key determinants of its reactivity. rsc.org Computational studies could predict how moving the fluorine to a different position or replacing the nitro group with another electron-withdrawing or electron-donating group would affect, for example, the susceptibility of the oxetane ring to nucleophilic attack or the electronic absorption spectrum of the molecule. These predictions are highly valuable for designing new molecules with tailored properties.

Future Research Directions and Unexplored Avenues for 3 3 Fluoro 2 Nitrophenoxy Oxetane

Novel Synthetic Approaches and Catalyst Development

The synthesis of 3-(3-Fluoro-2-nitrophenoxy)oxetane, while achievable through classical methods, offers significant opportunities for methodological refinement and catalyst innovation. The primary connection, the ether linkage, is traditionally formed via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglscollege.ac.in This reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an organohalide. wikipedia.org For this compound, this would typically involve the reaction of 3-fluoro-2-nitrophenol (B1304201) with an oxetane (B1205548) bearing a leaving group at the 3-position, or vice-versa.

Future research will likely focus on overcoming the limitations of the classical Williamson synthesis, such as the need for strong bases and the potential for side reactions. numberanalytics.com Modern catalytic systems could offer milder and more efficient alternatives. There is a growing trend towards developing greener and more sustainable chemistry methods for oxetane synthesis, which includes the use of environmentally friendly catalysts and minimizing waste. lucintel.com

Key areas for future investigation include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis under milder conditions, improving yields and reducing the need for harsh bases.

Organocatalysis: Chiral Brønsted acids or hydrogen-bond-donating catalysts could be explored for the asymmetric synthesis of related chiral oxetane derivatives, a field of growing importance. beilstein-journals.org

Transition-Metal Catalysis: While less common for simple ether synthesis, metal-catalyzed cross-coupling reactions could be developed. For instance, a nickel-catalyzed process has been reported for the synthesis of phenols from aryl halides using N₂O as the oxygen source, which could potentially be adapted for ether synthesis. nih.gov

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters such as temperature and mixing, potentially improving yields and safety, especially for nitrated compounds.

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Classical Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide (e.g., 3-fluoro-2-nitrophenoxide with 3-bromooxetane). masterorganicchemistry.comwikipedia.org | Well-established and versatile. lscollege.ac.in | Optimization of base and solvent conditions. numberanalytics.com |

| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to shuttle the alkoxide between an aqueous and an organic phase to react with the alkyl halide. | Milder reaction conditions, improved yields, and suitability for large-scale synthesis. | Screening of different PTC catalysts (e.g., quaternary ammonium (B1175870) salts). |

| Organocatalysis | Use of small organic molecules to catalyze the C-O bond formation. | Metal-free conditions, potential for asymmetric synthesis. beilstein-journals.org | Development of novel chiral Brønsted acid or base catalysts. |

| Transition-Metal Catalysis | Coupling of an alcohol and an aryl halide using a metal catalyst (e.g., based on Ni, Cu, or Pd). | Potentially broader substrate scope and milder conditions. nih.gov | Ligand development and catalyst optimization for C(sp³)-O bond formation. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely unexplored, offering a fertile ground for discovering new chemical transformations. The molecule contains three key functional handles: the oxetane ring, the nitro group, and the C-F bond, each with distinct and potentially synergistic reactivity.

Oxetane Ring Reactivity: The strained four-membered ether is susceptible to ring-opening reactions under both acidic and basic conditions, a property that has been extensively studied for other oxetanes. nih.govsioc-journal.cnresearchgate.net However, the influence of the specific phenoxy substituent on this reactivity is unknown. Future studies could explore:

Regioselective Ring-Opening: Investigating the regioselectivity of nucleophilic attack at the C2 vs. C4 positions of the oxetane ring to produce functionalized 1,3-diols.

Catalytic Ring-Opening: The use of Lewis acids or transition metals to catalyze ring-opening and subsequent transformations, such as isomerization to homoallylic alcohols or cycloadditions. researchgate.net

Nitroaromatic Group Transformations: The nitro group is one of the most versatile functional groups in organic synthesis. mdpi-res.comscispace.com Its strong electron-withdrawing nature activates the aromatic ring for certain reactions and it can be transformed into a variety of other functionalities. Key research directions include:

Reduction to Amine: The reduction of the nitro group to an aniline (B41778) derivative would provide a key intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and materials. This transformation opens up possibilities for subsequent reactions like amide bond formation, diazotization, or cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is a potential site for SNAr reactions. This would allow for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to further functionalize the aromatic ring.

Denitrative Coupling: Modern cross-coupling methods that use the nitro group as a leaving group could be explored to form new C-C, C-N, or C-S bonds at the C2 position of the phenyl ring. mdpi-res.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemrxiv.orgthieme-connect.combohrium.comacs.org This technology could unlock novel reactivity for this compound, such as C-H functionalization or decarboxylative couplings of derivatives. chemrxiv.orgbohrium.com

| Reactive Moiety | Potential Reaction Type | Description | Anticipated Product Type |

|---|---|---|---|

| Oxetane Ring | Acid/Base-catalyzed Ring Opening | Nucleophilic attack on the oxetane ring leading to its cleavage. researchgate.net | Substituted 1,3-diols. |

| Nitro Group | Reduction | Conversion of the -NO₂ group to an -NH₂ group using reducing agents. numberanalytics.com | 3-(2-Amino-3-fluorophenoxy)oxetane. |

| Fluoroaromatic System | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride (B91410) by a nucleophile, activated by the ortho-nitro group. | 2-Substituted-3-(nitrophenoxy)oxetanes. |

| Entire Molecule | Photoredox-Catalyzed Reactions | Generation of radical intermediates for C-C or C-heteroatom bond formation. chemrxiv.orgthieme-connect.com | Functionalized derivatives at various positions. |

| Nitroaromatic System | Denitrative Cross-Coupling | Transition-metal catalyzed coupling where the nitro group acts as a leaving group. mdpi-res.com | Biaryls or other coupled products. |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising building block for applications in several emerging areas of chemistry, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of oxetane rings and fluorine atoms are established strategies in modern drug discovery. lucintel.comnih.govnih.govnih.gov

Oxetanes as Bioisosteres: Oxetanes are often used as polar scaffolds or as replacements for less desirable groups like gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility, metabolic stability, and cell permeability. nih.govnih.govacs.org

Fluorine in Drug Design: The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeation. nih.govmdpi.com

Prodrug Strategies: The nitro group can be part of a prodrug strategy, where it is reduced in vivo under hypoxic conditions (common in tumors) to release an active drug. rsc.org

The combination of these three motifs in a single, relatively simple molecule makes this compound a highly attractive starting point for the synthesis of new bioactive compounds. osu.edu By leveraging the reactivity discussed in the previous section, a diverse library of drug-like molecules could be generated and screened for various biological activities, including as anticancer, anti-infective, or neuroprotective agents. osu.edunih.gov

Materials Science: The rigid, three-dimensional structure of the oxetane and the polar nature of the C-O and C-F bonds could be exploited in the design of new materials. The nitroaromatic component is a well-known chromophore and can be used in the synthesis of dyes and pigments. mdpi-res.comnumberanalytics.com Furthermore, the reactivity of the oxetane ring in ring-opening polymerizations could be harnessed to create novel polymers with tailored properties. researchgate.net

| Emerging Field | Potential Application | Rationale | Key Molecular Features |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for Novel Therapeutics | Oxetanes and fluorine can improve pharmacokinetic properties of drug candidates. nih.govacs.org | Oxetane ring, fluorine atom. |

| Medicinal Chemistry | Hypoxia-Activated Prodrugs | The nitro group can be selectively reduced in the low-oxygen environment of tumors to release a cytotoxic agent. rsc.org | Nitroaromatic group. |

| Agrochemicals | Synthesis of Novel Pesticides/Herbicides | Nitroaromatic compounds are common precursors for agrochemicals. numberanalytics.comnih.gov | Fluoro-nitrophenyl moiety. |

| Materials Science | Monomer for Polymer Synthesis | The oxetane ring can undergo cationic ring-opening polymerization to form polyethers. researchgate.net | Oxetane ring. |

| Materials Science | Precursor for Dyes and Pigments | Nitroaromatic compounds often exhibit color and are used in the synthesis of dyes. mdpi-res.comnumberanalytics.com | Nitroaromatic system. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluoro-2-nitrophenoxy)oxetane, and what are the key considerations for optimizing reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 3-fluoro-2-nitrophenol reacts with an activated oxetane precursor (e.g., 3-bromooxetane) under basic conditions. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C to balance reaction rate and side reactions), and stoichiometric excess of the phenol derivative to drive the reaction . Purification often involves column chromatography to separate isomers, as seen in analogous oxetane-tetrazole syntheses .

Q. How can researchers characterize the thermal stability and decomposition behavior of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For example, DSC can identify melting points (e.g., 94–161°C for similar oxetane derivatives) and decomposition temperatures, while TGA tracks mass loss. Decomposition initiation is often linked to weak C–NO₂ bonds (trigger bonds), with bond dissociation energies (BDEs) calculated using Gaussian 16 at the CBS-QB3 level . Thermal stability can be enhanced by replacing nitro groups with amino groups, as shown in nitromethylene-oxetane derivatives .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁴N) is essential for confirming substitution patterns. For instance, ¹⁴N NMR distinguishes nitro and tetrazole groups in analogous compounds . Infrared spectroscopy (IR) identifies functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹). X-ray crystallography resolves crystal packing and bond angles, as demonstrated in oxetane-tetrazole derivatives with Hirshfeld surface analysis .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the sensitivity and stability of this compound derivatives?

- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., O–H, N–H, H–H). For example, compounds with high O–H/N–H interaction ratios exhibit lower sensitivity due to stabilizing hydrogen bonds, as seen in nitrotetrazole-oxetane derivatives . Contradictions between calculated sensitivity (via EXPLO5) and experimental BAM tests (e.g., impact sensitivity <3 J vs. predicted higher values) can arise from lattice stabilization effects not captured in gas-phase models .

Q. What experimental and computational strategies resolve contradictions between calculated and observed detonation performance?

- Methodological Answer : Use EXPLO5 V6.04 for thermochemical predictions (detonation velocity, pressure) and validate with small-scale shock reactivity testing (SSRT). For instance, compound 4 (5-azidotetrazole-oxetane) showed 20.8 GPa detonation pressure (EXPLO5) but required SSRT to confirm its deflagration-to-detonation transition (DDT) capability . Discrepancies often stem from polymorphic variations or impurities, necessitating purity verification via HPLC and DSC .

Q. How can bond dissociation energy (BDE) calculations guide the design of thermally stable derivatives?

- Methodological Answer : Calculate BDEs for critical bonds (C–NO₂, C–N, C–C) using Gaussian 16 at CBS-QB3. For example, the C–NO₂ bond in nitromethylene-oxetane derivatives has a BDE of 259.4 kJ/mol, making it the weakest link. Replacing nitro with amino groups increases BDE to >400 kJ/mol, improving thermal stability . Molecular dynamics simulations can further predict decomposition pathways under thermal stress .

Q. What role does stereoelectronic effects play in the reactivity of the oxetane ring in this compound?

- Methodological Answer : The oxetane ring’s strained geometry (bond angles 85–92°) enhances reactivity. Conformational analysis via X-ray diffraction (e.g., compound 3A’s 91.5° C–O–C angle) reveals how ring distortion influences nucleophilic attack at the C3 position . Electron-withdrawing groups (e.g., nitro) increase electrophilicity, favoring Michael additions, as seen in tetrazole-oxetane syntheses .

Key Research Considerations

- Synthesis : Prioritize isomer separation via chromatography to avoid performance inconsistencies .

- Safety : Classify compounds per UN guidelines (e.g., compound 4: IS 2–3 J, FS 120 N) and use inert atmospheres during thermal testing .

- Performance Optimization : Balance nitrogen content (e.g., 88.3% in 5-azidotetrazole derivatives) with sensitivity by modifying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.